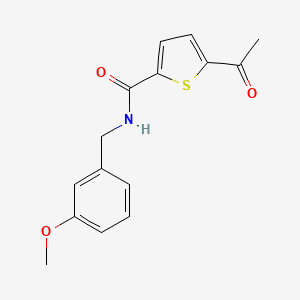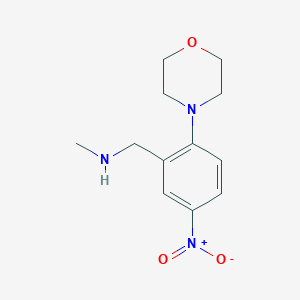
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine is an organic compound that features a morpholine ring, a nitro group, and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine typically involves the following steps:
Morpholine Introduction: The incorporation of the morpholine ring, which can be done through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the aromatic ring.
Methylation: The addition of a methyl group to the amine, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine can be compared with other similar compounds, such as:
N-Methyl-1-(2-morpholino-4-nitrophenyl)methanamine: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
N-Methyl-1-(2-piperidino-5-nitrophenyl)methanamine: Contains a piperidine ring instead of a morpholine ring, which can influence its chemical properties and applications.
N-Methyl-1-(2-morpholino-5-chlorophenyl)methanamine:
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-methyl-1-(2-morpholin-4-yl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C12H17N3O3/c1-13-9-10-8-11(15(16)17)2-3-12(10)14-4-6-18-7-5-14/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
VQWVKDTXWLMNNR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
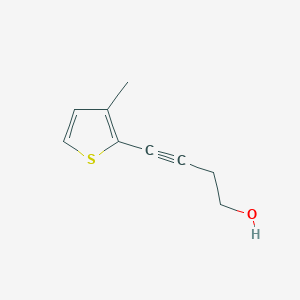
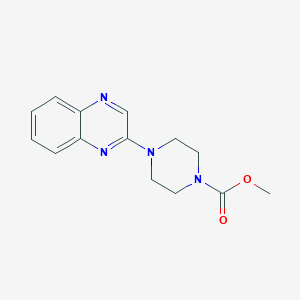
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
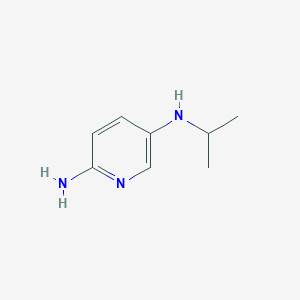
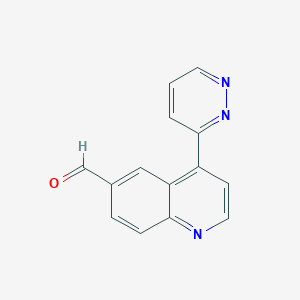
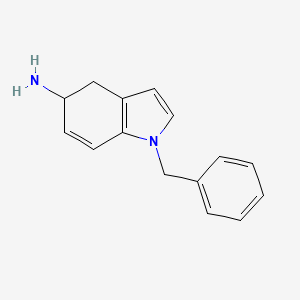

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
